REACTION_CXSMILES
|
O.[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]([OH:14])=O)[N:3]=1.Cl.[CH3:16][O:17][NH:18][CH3:19].C(N(CC)CC)C.O.[Cl-].COC1N=C(OC)N=C([N+]2(C)CCOCC2)N=1>C(#N)C>[CH3:16][O:17][N:18]([CH3:19])[C:12]([C:4]1[N:3]=[CH:2][C:11]2[C:6]([CH:5]=1)=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:14] |f:0.1,2.3,5.6.7|
|
Name
|
O,N-dimethyl-hydroxylamine hydrochloride
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
Cl.CONC
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.921 g
|
Type
|
reactant
|
Smiles
|
O.[Cl-].COC1=NC(=NC(=N1)OC)[N+]1(CCOCC1)C
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
O.C1=NC(=CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
stirred for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
A mixture of dichloromethane and water
|
Type
|
ADDITION
|
Details
|
was added to it
|
Type
|
CUSTOM
|
Details
|
the organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
ADDITION
|
Details
|
Fractions containing pure product
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C=1N=CC2=CC=CC=C2C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: CALCULATEDPERCENTYIELD | 37.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |